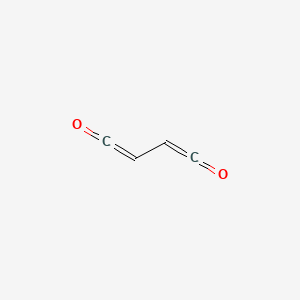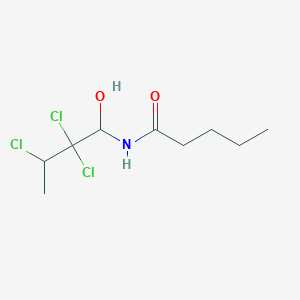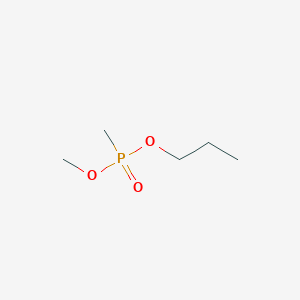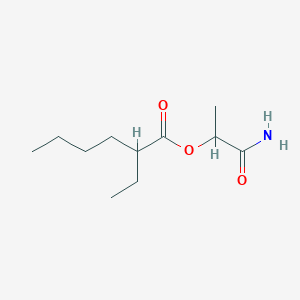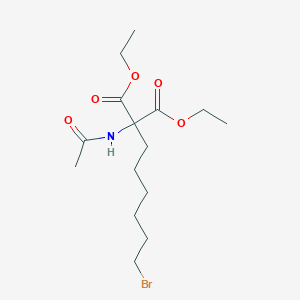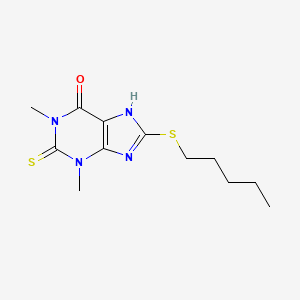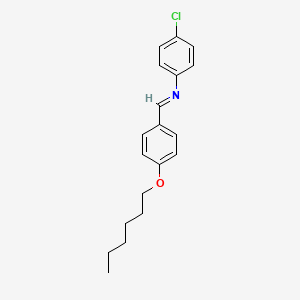
p-n-Hexyloxybenzylideneamino-p'-chlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-n-Hexyloxybenzylideneamino-p’-chlorobenzene: is an organic compound with the molecular formula C19H22ClNO and a molecular weight of 315.837 g/mol It is characterized by the presence of a benzylideneamino group substituted with a hexyloxy chain and a chlorine atom on the aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p-n-Hexyloxybenzylideneamino-p’-chlorobenzene typically involves the condensation reaction between p-n-Hexyloxybenzaldehyde and p-chloroaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: Industrial production of p-n-Hexyloxybenzylideneamino-p’-chlorobenzene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as column chromatography, may be employed to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: p-n-Hexyloxybenzylideneamino-p’-chlorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products:
Oxidation: Formation of quinones or oxides.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: p-n-Hexyloxybenzylideneamino-p’-chlorobenzene is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme-substrate interactions or as a ligand in receptor binding studies.
Medicine: The compound’s structural features make it a candidate for drug development. It is explored for its potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Industry: In the industrial sector, p-n-Hexyloxybenzylideneamino-p’-chlorobenzene is used in the production of specialty chemicals, dyes, and pigments. Its derivatives may also find applications in the development of advanced materials, such as liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of p-n-Hexyloxybenzylideneamino-p’-chlorobenzene involves its interaction with specific molecular targets. The compound’s benzylideneamino group can form hydrogen bonds and π-π interactions with target molecules, influencing their activity. The hexyloxy chain and chlorine atom contribute to the compound’s lipophilicity and electronic properties, affecting its binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
p-n-Hexyloxybenzylideneamino-p’-bromobenzene: Similar structure but with a bromine atom instead of chlorine.
p-n-Hexyloxybenzylideneamino-p’-fluorobenzene: Similar structure but with a fluorine atom instead of chlorine.
p-n-Hexyloxybenzylideneamino-p’-iodobenzene: Similar structure but with an iodine atom instead of chlorine.
Uniqueness: p-n-Hexyloxybenzylideneamino-p’-chlorobenzene is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
5219-48-7 |
|---|---|
Molekularformel |
C19H22ClNO |
Molekulargewicht |
315.8 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-1-(4-hexoxyphenyl)methanimine |
InChI |
InChI=1S/C19H22ClNO/c1-2-3-4-5-14-22-19-12-6-16(7-13-19)15-21-18-10-8-17(20)9-11-18/h6-13,15H,2-5,14H2,1H3 |
InChI-Schlüssel |
ZUJZHURHZZZPOC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


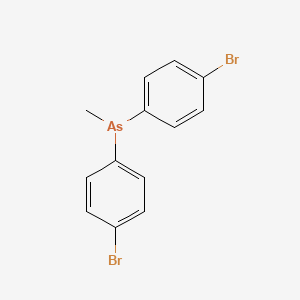
![1-(Furan-2-ylmethyl)-3-[4-[4-(furan-2-ylmethylcarbamoylamino)-2-methoxyphenyl]-3-methoxyphenyl]urea](/img/structure/B14742617.png)

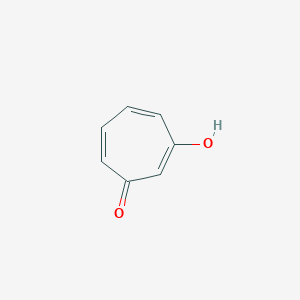
![2-[3-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetonitrile](/img/structure/B14742635.png)
